Cas no 80394-99-6 ([9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI))

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) structure
80394-99-6 structure
Nombre del producto:[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
Número CAS:80394-99-6
MF:C40H50O8
Megavatios:658.820212841034
CID:730775

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)-
    • Grandidone C
    • CID 102063060
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • Renchi: 1S/C40H50O8/c1-17(2)19-27(41)23-21(31(45)35-37(5,6)13-11-15-39(35,9)25(23)33(47)29(19)43)22-24-26(34(48)30(44)20(18(3)4)28(24)42)40(10)16-12-14-38(7,8)36(40)32(22)46/h17-18,21-22,35-36,41-42H,11-16H2,1-10H3/t21-,22-,35-,36-,39+,40+/m0/s1
    • Clave inchi: HCNWHVLOUGMCJF-FVIHBDCBSA-N
    • Sonrisas: O=C1[C@H](C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]21)=O)=O)O)[C@H]1C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]2C1=O)=O)=O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 48
  • Cuenta de enlace giratorio: 3
  • Complejidad: 1630
  • Superficie del Polo topológico: 143

Propiedades experimentales

  • Denso: 1.26±0.1 g/cm3(Predicted)
  • Punto de ebullición: 767.3±60.0 °C(Predicted)
  • PKA: 4.20±1.00(Predicted)

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) Literatura relevante

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